![molecular formula C6H12Cl2N4 B13447156 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride is a chemical compound that features a triazole ring, a cyclopropyl group, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Methanamine Attachment: The methanamine group can be attached via a nucleophilic substitution reaction, where an amine displaces a leaving group on a carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity . The methanamine moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-triazol-4-yl)methanamine: Similar triazole structure but lacks the cyclopropyl group.
1-(1H-1,2,4-triazol-5-yl)ethanamine: Similar triazole structure but with an ethanamine group instead of methanamine.
1-(1H-1,2,4-triazol-3-yl)propanamine: Similar triazole structure but with a propanamine group.
Uniqueness
1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C6H12Cl2N4 |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
[1-(1H-1,2,4-triazol-5-yl)cyclopropyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-3-6(1-2-6)5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H |
InChI Key |
VTSGPZHQHPBPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=NC=NN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

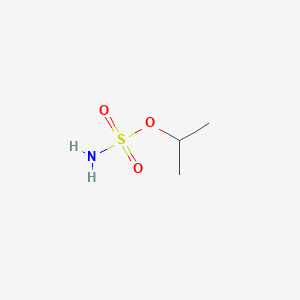
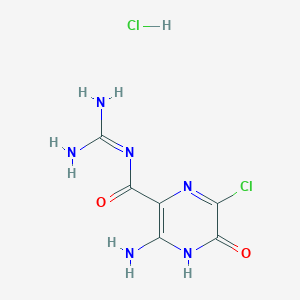
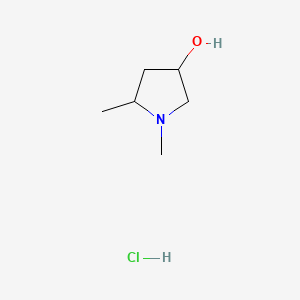
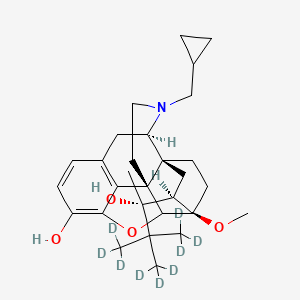
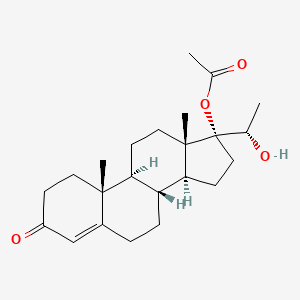
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
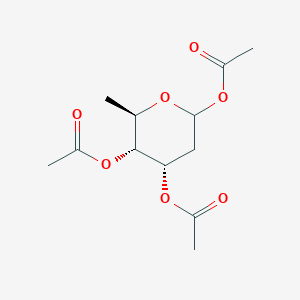
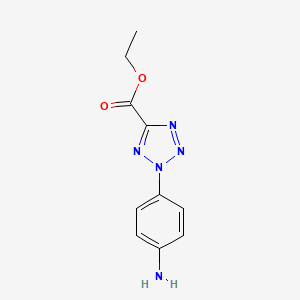
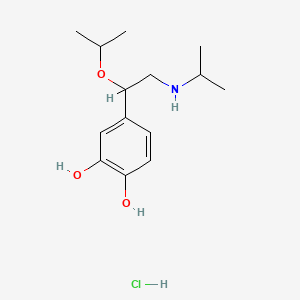
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
